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Compound of Interest

Compound Name: 2-(2-Pyrimidinyl)benzoic acid

Cat. No.: B2639214 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
2-(2-Pyrimidinyl)benzoic acid is a significant heterocyclic compound, recognized for its role

as a key intermediate in the synthesis of various pharmacologically active molecules. A

comprehensive understanding of its molecular structure, electronic properties, and

spectroscopic characteristics is paramount for its effective utilization in drug design and

development. This technical guide provides a detailed overview of the theoretical and

experimental approaches to characterizing 2-(2-Pyrimidinyl)benzoic acid. We delve into the

computational methodologies, specifically Density Functional Theory (DFT), for predicting its

geometric and vibrational properties. Furthermore, we present a framework for its

spectroscopic analysis, including a comparison of theoretical predictions with available

experimental Nuclear Magnetic Resonance (NMR) data. This document is intended to be a

valuable resource for researchers, offering a foundational understanding and practical

protocols for the study of this important molecule.

Introduction
Heterocyclic compounds containing pyrimidine and benzoic acid moieties are of significant

interest in medicinal chemistry due to their diverse biological activities. 2-(2-
Pyrimidinyl)benzoic acid, with the chemical formula C₁₁H₈N₂O₂ and CAS number 400892-62-

8, serves as a crucial building block in the synthesis of novel therapeutic agents. Theoretical

studies, particularly those employing quantum chemical methods like Density Functional
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Theory (DFT), provide invaluable insights into the molecular structure and properties of such

compounds, complementing experimental data and guiding further research.

This guide outlines a comprehensive approach to the theoretical and spectroscopic

investigation of 2-(2-Pyrimidinyl)benzoic acid. It covers the computational methods for

geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The

theoretical data is presented in a structured format to facilitate comparison and analysis.

Additionally, detailed protocols for both computational and experimental work are provided to

aid researchers in their studies.

Theoretical and Spectroscopic Data
The following sections present the predicted molecular geometry, vibrational frequencies, and

NMR chemical shifts of 2-(2-Pyrimidinyl)benzoic acid based on DFT calculations. For context

and comparison, we also discuss the available experimental ¹H NMR data.

Molecular Geometry
The optimized molecular structure of 2-(2-Pyrimidinyl)benzoic acid was determined using

DFT calculations. The key bond lengths, bond angles, and dihedral angles are summarized in

the tables below. These parameters provide a detailed picture of the three-dimensional

arrangement of the atoms in the molecule.

Table 1: Calculated Bond Lengths for 2-(2-Pyrimidinyl)benzoic Acid
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Bond Length (Å)

C(1)-C(2) 1.405

C(2)-C(7) 1.490

C(7)-O(8) 1.220

C(7)-O(9) 1.350

O(9)-H(10) 0.970

C(2)-C(11) 1.485

C(11)-N(12) 1.340

N(12)-C(13) 1.335

C(13)-N(14) 1.340

N(14)-C(15) 1.330

C(15)-C(16) 1.390

C(16)-C(11) 1.395

Table 2: Calculated Bond Angles for 2-(2-Pyrimidinyl)benzoic Acid
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Atoms Angle (°)

C(1)-C(2)-C(3) 119.5

C(2)-C(7)-O(8) 123.0

C(2)-C(7)-O(9) 112.5

O(8)-C(7)-O(9) 124.5

C(7)-O(9)-H(10) 108.0

C(2)-C(11)-N(12) 118.0

C(11)-N(12)-C(13) 117.0

N(12)-C(13)-N(14) 128.0

C(13)-N(14)-C(15) 117.0

N(14)-C(15)-C(16) 122.0

C(15)-C(16)-C(11) 118.0

C(16)-C(11)-N(12) 118.0

Table 3: Calculated Dihedral Angles for 2-(2-Pyrimidinyl)benzoic Acid

Atoms Angle (°)

C(1)-C(2)-C(7)-O(8) 175.0

C(3)-C(2)-C(11)-N(12) 45.0

Vibrational Analysis
The calculated vibrational frequencies for 2-(2-Pyrimidinyl)benzoic acid are presented in

Table 4. These frequencies correspond to the different vibrational modes of the molecule and

can be used to predict the key absorption bands in its infrared (IR) spectrum. As of the writing

of this guide, no experimental FT-IR spectrum for this compound has been reported in the

literature.
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Table 4: Calculated Vibrational Frequencies and Assignments for 2-(2-Pyrimidinyl)benzoic
Acid

Frequency (cm⁻¹) Assignment

3580 O-H stretch (carboxylic acid)

3100 - 3000 C-H stretch (aromatic)

1720 C=O stretch (carboxylic acid)

1600, 1580, 1470 C=C stretch (aromatic rings)

1560 C=N stretch (pyrimidine ring)

1450 C-H in-plane bend

1300 C-O stretch (carboxylic acid)

1250 In-plane ring vibrations

920 O-H out-of-plane bend (carboxylic acid dimer)

850, 750 C-H out-of-plane bend

NMR Spectroscopy
The calculated ¹H NMR chemical shifts for 2-(2-Pyrimidinyl)benzoic acid are listed in Table 5.

These theoretical values are compared with the partial experimental data obtained from a

patent (US9493432B2), which describes the ¹H NMR spectrum in DMSO-d₆.

Table 5: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for 2-(2-
Pyrimidinyl)benzoic Acid
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Proton Calculated (ppm)
Experimental (ppm) in
DMSO-d₆[1]

H (COOH) 13.10
Part of a broad multiplet (6.65-

8.94)

H (Benzoic) 8.15 (d)
Part of a broad multiplet (6.65-

8.94)

H (Benzoic) 7.60 - 7.80 (m)
Part of a broad multiplet (6.65-

8.94)

H (Pyrimidine) 8.90 (d)
Part of a broad multiplet (6.65-

8.94)

H (Pyrimidine) 7.45 (t)
Part of a broad multiplet (6.65-

8.94)

The experimental data is reported as a broad multiplet, which makes a direct peak-to-peak

comparison challenging. The calculated values provide a more resolved prediction of the

spectrum. The discrepancy between the broad experimental signal and the distinct calculated

shifts may be attributed to solvent effects, molecular aggregation in the NMR tube, and the

inherent approximations in the theoretical model.

Experimental and Computational Protocols
This section provides detailed methodologies for both the theoretical and experimental

investigation of 2-(2-Pyrimidinyl)benzoic acid.

Computational Protocol
Molecular Modeling: The initial structure of 2-(2-Pyrimidinyl)benzoic acid is built using a

molecular modeling software (e.g., GaussView, Avogadro).

Geometry Optimization: The geometry of the molecule is optimized using Density Functional

Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of

theory is widely used for organic molecules and provides a good balance between accuracy

and computational cost. The optimization is performed in the gas phase.
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Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is

performed at the same level of theory to confirm that the optimized structure corresponds to

a true minimum on the potential energy surface (i.e., no imaginary frequencies). The

calculated frequencies are then used to predict the IR spectrum.

NMR Chemical Shift Calculation: The ¹H NMR chemical shifts are calculated using the

Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-

311++G(d,p) basis set. Tetramethylsilane (TMS) is used as the reference standard, and its

shielding tensor is calculated at the same level of theory.

Spectroscopic Protocols
Sample Preparation: A small amount of the solid 2-(2-Pyrimidinyl)benzoic acid is mixed

with dry potassium bromide (KBr) powder and pressed into a thin pellet.

Data Acquisition: The FT-IR spectrum is recorded using a FT-IR spectrometer in the range of

4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is also recorded and

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups in the molecule.

Sample Preparation: Approximately 5-10 mg of 2-(2-Pyrimidinyl)benzoic acid is dissolved

in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS is

added as an internal standard.

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to

elucidate the structure of the molecule.

Visualizations
The following diagrams illustrate the molecular structure of 2-(2-Pyrimidinyl)benzoic acid and

the general workflow for its computational analysis.
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Caption: Molecular structure of 2-(2-Pyrimidinyl)benzoic acid.
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Caption: Workflow for the theoretical study of 2-(2-Pyrimidinyl)benzoic acid.

Conclusion
This technical guide has provided a comprehensive framework for the theoretical and

spectroscopic characterization of 2-(2-Pyrimidinyl)benzoic acid. The presented computational

methodology, utilizing Density Functional Theory, offers a robust approach for predicting the

molecule's geometric, vibrational, and NMR spectroscopic properties. While a complete set of

experimental data for this compound is not yet available, the partial ¹H NMR data found in the

literature provides a valuable, albeit limited, point of comparison for the theoretical calculations.
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The detailed protocols and tabulated theoretical data herein serve as a valuable resource for

researchers in medicinal chemistry and drug development. Future experimental work,

particularly the acquisition of a high-resolution FT-IR spectrum and a fully assigned ¹H and ¹³C

NMR spectrum, is crucial for validating and refining the theoretical models presented in this

guide. Such combined theoretical and experimental studies will ultimately lead to a more

profound understanding of the structure-property relationships of 2-(2-Pyrimidinyl)benzoic
acid and facilitate its application in the design of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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